molecular formula C5H10ClN3O B1459024 N-Methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine hydrochloride CAS No. 1390654-65-5

N-Methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine hydrochloride

Cat. No.: B1459024
CAS No.: 1390654-65-5
M. Wt: 163.6 g/mol
InChI Key: OIDUYQQRZYAGBF-UHFFFAOYSA-N
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Description

N-Methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C5H10ClN3O and a molecular weight of 163.61 g/mol It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

The synthesis of N-Methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of N-methyl-ethylenediamine with 1,2,4-oxadiazole-3-carboxylic acid under specific reaction conditions . The reaction typically requires the use of a dehydrating agent and a catalyst to facilitate the formation of the oxadiazole ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

N-Methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

N-Methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

N-Methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine hydrochloride can be compared with other similar compounds, such as:

These compounds share the oxadiazole ring structure but differ in their substituents, which can influence their chemical properties and applications. This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-6-3-2-5-7-4-9-8-5;/h4,6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDUYQQRZYAGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NOC=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
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N-Methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
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N-Methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
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N-Methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
Reactant of Route 5
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N-Methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
Reactant of Route 6
N-Methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine hydrochloride

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